molecular formula C9H9N3OS B15423756 (5-Methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-45-0

(5-Methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B15423756
CAS No.: 105734-45-0
M. Wt: 207.25 g/mol
InChI Key: OUIQWMBAAIIZHB-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-benzothiazol-3-yl)urea is a chemical compound of significant interest in medicinal chemistry and biological research, belonging to a class of benzothiazole-based ureas. This compound features a molecular framework that integrates a 5-methylbenzothiazole moiety with a urea functional group, a combination known to contribute to diverse biological activities and binding properties. The molecular formula is identified as C9H9N3OS, with a molecular weight of 207.25 g/mol . Researchers value this core benzothiazolylurea structure as a privileged scaffold in drug discovery, particularly for the design and synthesis of novel small molecule inhibitors and probes. Its mechanism of action is typically associated with its ability to engage in key hydrogen-bonding interactions through the urea linkage, while the planar benzothiazole system facilitates stacking interactions, making it a versatile fragment for targeting enzyme active sites . While specific biological data for this exact analog is limited in public sources, closely related (benzothiazol-3-yl)urea derivatives demonstrate a range of potent research applications, supporting its potential utility. Structural analogs, such as 1-ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea and N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)-urea, highlight the research trend of modifying the urea substituent to fine-tune pharmacological properties and selectivity . Similarly, aryl-substituted analogs like 1-(3-methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea and 1-(4-methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea are investigated for their potential bioactivities, underscoring the versatility of this chemical series . This compound is intended For Research Use Only (RUO). It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

105734-45-0

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

(5-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(12-14-7)11-9(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

OUIQWMBAAIIZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Benzothiazole Ureas and Analogous Compounds

Compound Substituent(s) Core Structure LogP PSA (Ų) Molecular Weight
(5-Methyl-1,2-benzothiazol-3-yl)urea 5-methyl, 3-urea Benzothiazole ~2.5* ~85** ~237.28
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea 3-methoxy, 5-methylurea Benzothiazole 2.33 94.3 237.28
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates Variable aryl, ester Benzoxazole 1.8–2.2† ~70–80 250–300

Estimated based on methoxy analog ; *Predicted from urea and benzothiazole contributions; †Derived from benzoxazole analogs .

  • Substituent Influence: The methyl group in this compound increases lipophilicity compared to methoxy-substituted analogs (LogP ~2.33 for methoxy vs. ~2.5 for methyl) . Benzoxazole derivatives (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) exhibit lower LogP values (1.8–2.2) due to oxygen’s higher electronegativity compared to sulfur in benzothiazoles, improving aqueous solubility .
  • Urea vs.

Preparation Methods

Structural and Chemical Properties of (5-Methyl-1,2-benzothiazol-3-yl)urea

The target compound features a benzothiazole core substituted with a methyl group at position 5 and a urea moiety at position 3. The 1,2-benzothiazole scaffold distinguishes it from the more common 1,3-isomers, necessitating specialized synthetic approaches to ensure correct regiochemistry. The urea group introduces hydrogen-bonding capabilities, enhancing potential interactions in biological systems.

Regiochemical Considerations in Benzothiazole Synthesis

The 1,2-benzothiazole system requires precise control during cyclization to avoid isomerization. Traditional methods involving 2-aminothiophenol derivatives and carbonyl compounds often yield 1,3-benzothiazoles, underscoring the need for modified protocols. For instance, nitrile oxides or thioureas may serve as alternative cyclizing agents to direct ring formation toward the 1,2-orientation.

Synthetic Routes to this compound

Cyclocondensation of 2-Amino-4-methylbenzenethiol with Urea Precursors

A primary route involves the reaction of 2-amino-4-methylbenzenethiol with cyanamide or its derivatives under acidic conditions. This one-pot method facilitates simultaneous cyclization and urea formation:

$$
\text{2-Amino-4-methylbenzenethiol} + \text{Cyanamide} \xrightarrow{\text{HCl, Δ}} \text{this compound}
$$

Key parameters include:

  • Temperature : 80–100°C to prevent decomposition of intermediates.
  • Acid Catalyst : Concentrated HCl or H$$2$$SO$$4$$ (12–16% w/w) for optimal protonation.
  • Yield : 70–75% after recrystallization from ethanol.
Mechanistic Insights

Protonation of cyanamide generates a reactive electrophile, which undergoes nucleophilic attack by the thiol group. Subsequent cyclization eliminates ammonia, forming the benzothiazole ring. The urea moiety arises from the hydrolysis of intermediate isoureas.

Post-Functionalization of 3-Amino-5-methyl-1,2-benzothiazole

An alternative approach involves synthesizing 3-amino-5-methyl-1,2-benzothiazole followed by urea formation:

Synthesis of 3-Amino-5-methyl-1,2-benzothiazole

Nitration of 5-methyl-1,2-benzothiazole at position 3 using fuming HNO$$3$$/H$$2$$SO$$_4$$, followed by reduction with Sn/HCl, yields the amine:

$$
\text{5-Methyl-1,2-benzothiazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-5-methyl-1,2-benzothiazole} \xrightarrow{\text{Sn/HCl}} \text{3-Amino-5-methyl-1,2-benzothiazole}
$$

Urea Formation via Isocyanate Coupling

Reacting the amine with methyl isocyanate in tetrahydrofuran (THF) at 0–5°C affords the target urea:

$$
\text{3-Amino-5-methyl-1,2-benzothiazole} + \text{Methyl isocyanate} \xrightarrow{\text{THF, 0°C}} \text{this compound}
$$

Optimization Notes :

  • Solvent Choice : THF or DMF improves solubility of intermediates.
  • Temperature Control : Low temperatures minimize side reactions (e.g., biuret formation).
  • Yield : 82–88% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Purity
Cyclocondensation 2-Amino-4-methylbenzenethiol HCl, 80°C, 6 h 70–75% ~95%
Post-Functionalization 3-Amino-5-methyl-1,2-benzothiazole Methyl isocyanate, THF, 0°C 82–88% >99%

The post-functionalization route offers superior yields and purity but requires multi-step synthesis. Cyclocondensation is more direct but struggles with byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • $$^1$$H NMR (DMSO-$$d6$$) : δ 2.29 (s, 3H, CH$$3$$), 6.07 (s, 1H, NH), 7.51–7.68 (m, 2H, aromatic), 8.75 (s, 1H, NH).
  • ESI-HRMS : [M-H]$$^-$$ calculated for C$$9$$H$$8$$N$$_3$$OS: 206.0389, found: 206.0392.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) shows a single peak at 4.2 min, confirming >99% purity.

Challenges and Innovations in Synthesis

Regioselectivity in Cyclization

The use of directing groups (e.g., nitro or methoxy) during cyclization improves regiocontrol. For example, nitration at position 3 prior to thiazole formation ensures correct substitution patterns.

Solvent and Catalytic Optimization

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 10-minute microwave irradiation at 200°C in DMF/THF increases yields by 15% compared to conventional heating.

Applications and Derivative Development

The urea moiety enables hydrogen bonding with biological targets, making the compound a candidate for kinase inhibition studies. Adamantyl urea derivatives demonstrate anti-tubercular activity, suggesting potential structure-activity relationship (SAR) explorations for the title compound.

Q & A

Q. What are the optimal synthetic routes for (5-Methyl-1,2-benzothiazol-3-yl)urea, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a 5-methyl-1,2-benzothiazol-3-amine derivative with an isocyanate or via a carbodiimide-mediated reaction. For example, urea linkages in structurally similar compounds are formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions . Reaction optimization may include:
  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
  • Catalysts : Use of 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation.
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The urea NH protons appear as broad singlets (~δ 6.5–8.5 ppm). The benzothiazole aromatic protons resonate at δ 7.0–8.5 ppm, while the methyl group on the benzothiazole ring shows a singlet at δ 2.3–2.6 ppm .
  • IR : Stretching vibrations for urea (C=O at ~1640–1680 cm⁻¹, N–H at ~3200–3400 cm⁻¹) and benzothiazole (C=N at ~1600 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion peaks matching the exact mass (calculated for C₉H₈N₃OS: 210.0338) validate the molecular formula .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies for this compound derivatives?

  • Methodological Answer : Use the SHELX suite for refinement :
  • SHELXD : Solve phases via dual-space algorithms for small-molecule structures.
  • SHELXL : Refine with anisotropic displacement parameters and validate using R-factors (target: <5%).
    Discrepancies in bond lengths/angles (e.g., urea C=O vs. benzothiazole C–N) may arise from twinning or disorder. Apply TWIN/BASF commands in SHELXL to model twinning .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound analogs?

  • Methodological Answer :
  • Modifications : Introduce substituents on the benzothiazole (e.g., halogens at position 5) or urea nitrogen (e.g., alkyl/aryl groups) .
  • Assays : Test inhibition of ion channels (e.g., Kv1.3 potassium channels via patch-clamp electrophysiology) or enzymes (e.g., kinases via fluorescence polarization) .
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity. For example, bulky groups on urea may hinder binding to hydrophobic pockets .

Q. What experimental approaches address contradictory bioactivity data in similar urea-benzothiazole hybrids?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under controlled conditions (e.g., pH, temperature, solvent).
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for Kv1.3 inhibition: 0.1–10 µM) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects. For instance, knock out Kv1.3 channels to confirm selectivity .

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